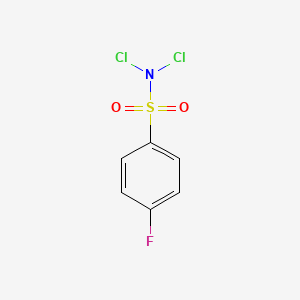
N,N-Dichloro-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dichloro-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2FNO2S It is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-4-fluorobenzenesulfonamide typically involves the chlorination of 4-fluorobenzenesulfonamide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction can be represented as follows:
4-Fluorobenzenesulfonamide+Cl2→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorine gas and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dichloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 4-fluorobenzenesulfonamide.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: 4-Fluorobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dichloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine and chlorine atoms into aromatic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Dichloro-4-fluorobenzenesulfonamide involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated and fluorinated groups can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cell wall synthesis and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the dichloro substitution, making it less reactive.
N-Fluorobenzenesulfonimide: Used as an electrophilic fluorinating agent but lacks the dichloro substitution.
N,N-Dichlorobenzenesulfonamide: Similar structure but without the fluorine atom.
Uniqueness
N,N-Dichloro-4-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and antimicrobial properties.
Eigenschaften
CAS-Nummer |
610770-32-6 |
|---|---|
Molekularformel |
C6H4Cl2FNO2S |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
N,N-dichloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-10(8)13(11,12)6-3-1-5(9)2-4-6/h1-4H |
InChI-Schlüssel |
SLYVXILQOGWXIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


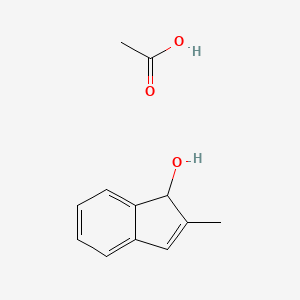
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
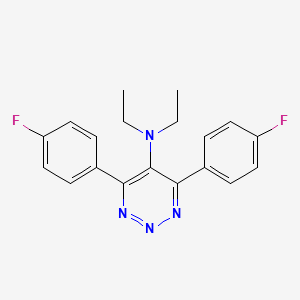


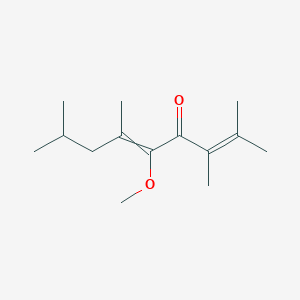

![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
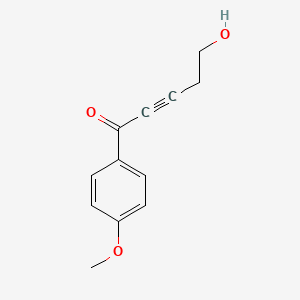


![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
